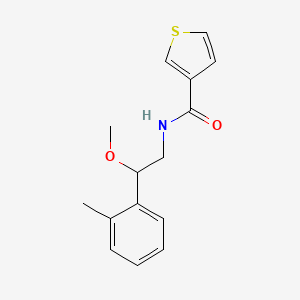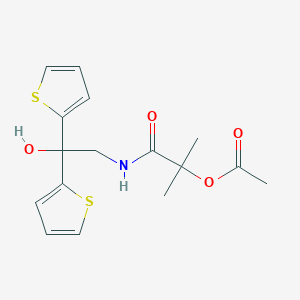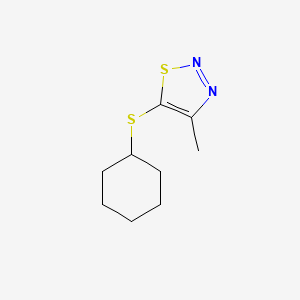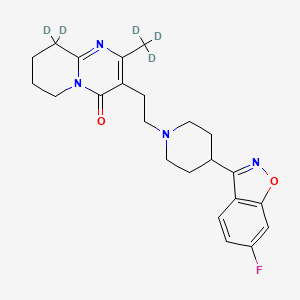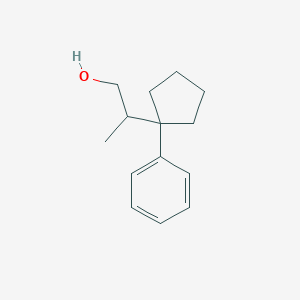
2-(1-Phenylcyclopentyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenylcyclopentyl)propan-1-ol, also known as PCP-OH, is a synthetic compound that belongs to the arylcyclohexylamine family. It is a derivative of phencyclidine (PCP), a dissociative anesthetic drug that was first synthesized in 1956. PCP-OH is a white crystalline powder that is soluble in water and organic solvents. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
2-(1-Phenylcyclopentyl)propan-1-ol acts as a non-competitive antagonist of the NMDA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, and inhibits the flow of ions through the channel. This leads to a reduction in the activity of the receptor, which can have a range of effects on neuronal signaling and plasticity.
Biochemical and Physiological Effects
2-(1-Phenylcyclopentyl)propan-1-ol has been shown to have a range of effects on neuronal signaling and plasticity. It has been shown to increase the amplitude and duration of excitatory postsynaptic potentials (EPSPs), which are signals that are transmitted between neurons. This suggests that 2-(1-Phenylcyclopentyl)propan-1-ol may enhance synaptic transmission by increasing the strength of the connections between neurons. 2-(1-Phenylcyclopentyl)propan-1-ol has also been shown to reduce the frequency of miniature EPSPs, which are spontaneous signals that occur in the absence of external stimuli. This suggests that 2-(1-Phenylcyclopentyl)propan-1-ol may reduce the overall excitability of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-Phenylcyclopentyl)propan-1-ol in lab experiments is that it has a well-defined mechanism of action. Its effects on the NMDA receptor are well-characterized, and it has been shown to have a range of effects on neuronal signaling and plasticity. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes.
One limitation of using 2-(1-Phenylcyclopentyl)propan-1-ol in lab experiments is that it can be difficult to work with. It is a synthetic compound that requires specialized equipment and expertise to synthesize and purify. It can also be expensive to obtain in large quantities. Additionally, 2-(1-Phenylcyclopentyl)propan-1-ol has not been extensively studied in humans, so its effects on human physiology and behavior are not well-understood.
Direcciones Futuras
There are several potential future directions for research on 2-(1-Phenylcyclopentyl)propan-1-ol. One area of interest is the development of new drugs that target the NMDA receptor. 2-(1-Phenylcyclopentyl)propan-1-ol has served as a model for the development of new compounds that have greater specificity and potency for the NMDA receptor. Another area of interest is the study of the effects of 2-(1-Phenylcyclopentyl)propan-1-ol on neuronal circuits in vivo. This would involve using advanced imaging techniques to visualize the effects of 2-(1-Phenylcyclopentyl)propan-1-ol on neuronal activity in living animals. Finally, 2-(1-Phenylcyclopentyl)propan-1-ol could be used to study the effects of NMDA receptor dysfunction in human neurological disorders, such as schizophrenia and depression. This would require careful consideration of ethical and safety issues, but could provide valuable insights into the underlying mechanisms of these disorders.
Métodos De Síntesis
The synthesis of 2-(1-Phenylcyclopentyl)propan-1-ol involves the reduction of 2-(1-Phenylcyclopentyl)propan-1-one using sodium borohydride as a reducing agent. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
2-(1-Phenylcyclopentyl)propan-1-ol has been studied for its potential use as a research tool in neuroscience. It has been shown to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. 2-(1-Phenylcyclopentyl)propan-1-ol has been used to study the role of the NMDA receptor in synaptic plasticity, which is the ability of synapses to change their strength in response to activity. 2-(1-Phenylcyclopentyl)propan-1-ol has also been used to study the effects of NMDA receptor dysfunction in animal models of neurological disorders, such as schizophrenia and depression.
Propiedades
IUPAC Name |
2-(1-phenylcyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRYDGDULUGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylcyclopentyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

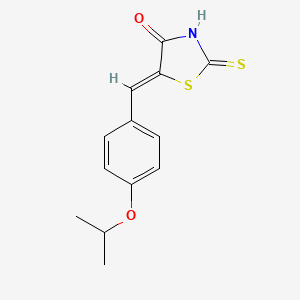
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2424495.png)

![1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B2424500.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424501.png)
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole](/img/structure/B2424503.png)
![4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2424506.png)
